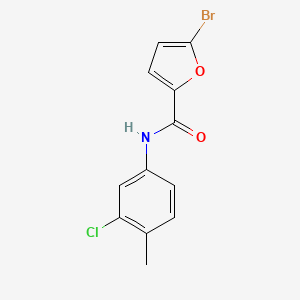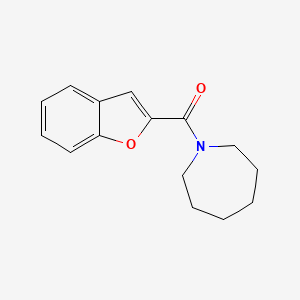
1-(1-benzofuran-2-ylcarbonyl)azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzofuran-2-ylcarbonyl)azepane, also known as BFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BFA belongs to the class of heterocyclic compounds and has a unique structure that makes it a promising tool for various scientific studies.
Wirkmechanismus
1-(1-benzofuran-2-ylcarbonyl)azepane acts as an inhibitor of the ADP-ribosylation factor (ARF), a protein involved in the regulation of vesicle transport. This compound inhibits the exchange of GDP for GTP on ARF, leading to the disruption of vesicle transport and the disassembly of the Golgi apparatus. This disruption leads to the redistribution of Golgi proteins to the endoplasmic reticulum (ER) and the inhibition of protein transport.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by disrupting the Golgi apparatus and inhibiting protein transport. This compound has also been shown to inhibit the replication of viruses, such as the hepatitis C virus, by disrupting the formation of viral replication complexes. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-benzofuran-2-ylcarbonyl)azepane has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and target specific cellular processes. This compound is also a fluorescent probe, which allows for the visualization of intracellular processes. However, this compound also has limitations for lab experiments. It is toxic to cells at high concentrations and can induce cell death. Additionally, this compound has a short half-life and can rapidly degrade in biological systems.
Zukünftige Richtungen
1-(1-benzofuran-2-ylcarbonyl)azepane has many potential future directions for scientific research. It can be used to study the role of the Golgi apparatus in various cellular processes, such as cell signaling and protein transport. This compound can also be used to study the regulation of intracellular calcium levels and its effects on cellular signaling pathways. Additionally, this compound can be used to study the interactions between viruses and host cells, with the potential for the development of antiviral therapies.
Conclusion
In conclusion, this compound is a promising tool for scientific research due to its unique structure and properties. Its use as a fluorescent probe and inhibitor of ARF has allowed for the study of various intracellular processes. This compound has many potential future directions for scientific research, with the potential for the development of new therapies for various diseases.
Synthesemethoden
1-(1-benzofuran-2-ylcarbonyl)azepane can be synthesized through the reaction of benzofuran-2-carbonyl chloride with 1-aminocyclohexane in the presence of a base, such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 116-118°C.
Wissenschaftliche Forschungsanwendungen
1-(1-benzofuran-2-ylcarbonyl)azepane has been used in various scientific studies due to its unique structure and properties. It has been used as a fluorescent probe to study the intracellular trafficking of proteins and lipids. This compound has also been used to study the Golgi apparatus and its role in protein transport. Additionally, this compound has been used to study the regulation of intracellular calcium levels and its effects on cellular signaling pathways.
Eigenschaften
IUPAC Name |
azepan-1-yl(1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c17-15(16-9-5-1-2-6-10-16)14-11-12-7-3-4-8-13(12)18-14/h3-4,7-8,11H,1-2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVFDDCTRFWAMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5765704.png)
![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5765718.png)

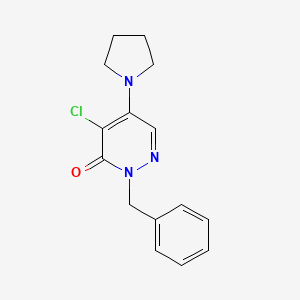
![6-(2-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5765730.png)



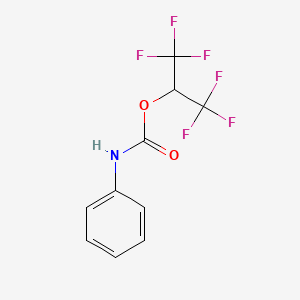
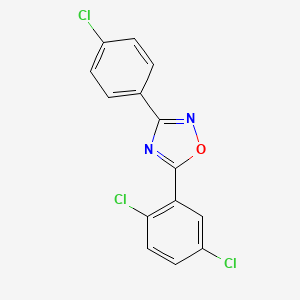
![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)
